

# Application Notes and Protocols: Utilizing Invasin to Elucidate Bacterial Entry Mechanisms

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## Compound of Interest

Compound Name: *invasin*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **invasin**, a key virulence factor from *Yersinia* species, as a molecular tool to study the mechanisms of bacterial entry into host cells. The high affinity and specificity of **invasin** for  $\beta 1$  integrin receptors make it an invaluable asset for dissecting the signaling cascades and cytoskeletal rearrangements that govern this fundamental aspect of pathogenesis.<sup>[1][2][3][4]</sup> This document offers detailed protocols for key experiments and summarizes quantitative data to facilitate experimental design and interpretation.

## Introduction to Invasin-Mediated Bacterial Entry

**Invasin** is a 986-amino-acid outer membrane protein expressed by pathogenic *Yersinia* species, such as *Y. pseudotuberculosis* and *Y. enterocolitica*.<sup>[5]</sup> It plays a critical role in the initial stages of infection by mediating the attachment and subsequent internalization of the bacteria into host cells, particularly M cells in the Peyer's patches of the intestine.<sup>[2][4]</sup> This process is initiated by the high-affinity binding of the C-terminal domain of **invasin** to a subset of  $\beta 1$  integrin receptors on the host cell surface.<sup>[2][3]</sup> This interaction triggers a "zipper" mechanism of entry, where the host cell membrane progressively engulfs the bacterium.<sup>[6]</sup> The binding of **invasin** to integrins is remarkably efficient, with an affinity approximately 100-fold greater than that of fibronectin, the natural ligand for  $\alpha 5 \beta 1$  integrin.<sup>[3][7]</sup> This robust interaction makes **invasin** a powerful tool for inducing and studying receptor-mediated phagocytosis.

The study of **invasin** has provided significant insights into host-pathogen interactions, revealing how bacteria can hijack host cell machinery for their own benefit. Furthermore, the ability of **invasin** to promote the uptake of particles has led to its exploration as a targeting ligand for oral drug and vaccine delivery.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data related to **invasin**-integrin interactions and **invasin**-mediated bacterial entry. This information is crucial for designing experiments and interpreting results.

Table 1: **Invasin**-Integrin Binding Affinities

Ligand	Receptor	Method	Reported Affinity (Kd)	Reference
Wild-Type Invasin	$\alpha 5 \beta 1$ Integrin	Flow Cytometry / ELISA	High (significantly higher than fibronectin)	<a href="#">[1]</a>
Invasin D911A Mutant	$\alpha 5 \beta 1$ Integrin	Not Specified	~100-fold reduced compared to wild-type	<a href="#">[8]</a>
Invasin (with novel RGD motif)	$\alpha 5 \beta 1$ Integrin	Flow Cytometry / ELISA	Increased compared to wild-type	<a href="#">[1]</a>

Table 2: **Invasin**-Mediated Internalization Efficiency

Bacterial Strain / Particle	Host Cell Line	Internalization Efficiency (% of cell-associated bacteria/particles)	Reference
E. coli expressing wild-type Invasin	CHO cells	High	<a href="#">[1]</a>
E. coli expressing Invasin D911A mutant	Eukaryotic cells	~0.5%	<a href="#">[8]</a>
Staphylococcus aureus coated with MBP-Invasin fusion protein	Cultured mammalian cells	Dependent on the number of molecules per bacterium	<a href="#">[9]</a>
Yersinia expressing wild-type Invasin	GD25β1A cells	High	<a href="#">[10]</a>
Yersinia expressing wild-type Invasin	GD25β1B cells	Low (binding occurs, but internalization is inefficient)	<a href="#">[10]</a>

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific research questions and available resources.

### Protocol 1: Mammalian Cell Culture

- Cell Lines: Human epithelial cell lines such as HEp-2, Caco-2, or the β1-integrin deficient cell line GD25 and its transfectants are suitable for these assays.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[\[13\]](#)
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

- **Passaging:** Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.[\[12\]](#)

## Protocol 2: Preparation of Invasin-Expressing Bacteria or Invasin-Coated Beads

For **Invasin**-Expressing Bacteria:

- **Bacterial Strains:** Use a laboratory strain of *E. coli* (e.g., K-12) transformed with a plasmid encoding the *Yersinia inv* gene.[\[11\]](#) As a negative control, use the same *E. coli* strain with an empty vector.
- **Culture:** Grow bacteria overnight in Luria-Bertani (LB) broth with appropriate antibiotic selection at 37°C with shaking.
- **Induction (if applicable):** If the **invasin** expression is under an inducible promoter, add the appropriate inducer (e.g., IPTG) and incubate for the required time to induce protein expression.
- **Preparation for Infection:** Pellet the bacteria by centrifugation, wash twice with sterile Phosphate-Buffered Saline (PBS), and resuspend in cell culture medium without antibiotics to the desired concentration (e.g., by measuring OD600).

For **Invasin**-Coated Beads:

- **Protein Purification:** Express and purify a soluble fragment of **invasin**, such as the C-terminal 192 or 497 amino acid domains (Inv192 or Inv497), often as a fusion protein (e.g., with Maltose-Binding Protein, MBP).[\[3\]](#)[\[5\]](#)[\[14\]](#)
- **Bead Coating:** Use latex or magnetic beads of a suitable size (e.g., 1-3 µm). Covalently couple the purified **invasin** protein to the beads using a standard protein coupling kit (e.g., via EDC/NHS chemistry).
- **Washing and Storage:** Wash the coated beads extensively to remove any unbound protein and store them in a suitable buffer (e.g., PBS with a preservative) at 4°C.

## Protocol 3: Bacterial Adhesion and Invasion (Gentamicin Protection) Assay

This assay is a standard method to quantify the number of adherent and internalized bacteria.

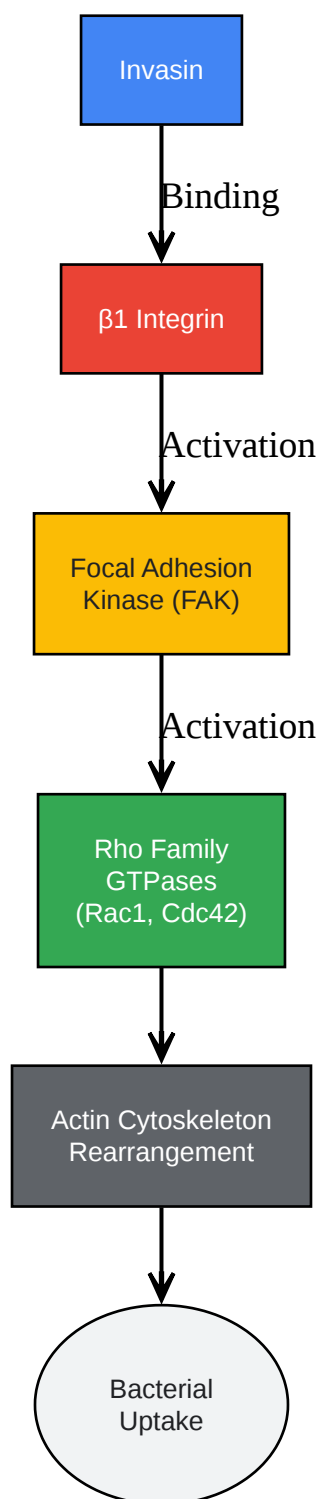
- Cell Seeding: Seed mammalian cells into 24-well plates and grow until they form a confluent monolayer.[\[13\]](#)
- Infection:
  - Wash the cell monolayers twice with warm PBS.
  - Add the prepared bacterial suspension (from Protocol 2) to each well at a specific Multiplicity of Infection (MOI), typically ranging from 10 to 100.
  - Incubate for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for bacterial adhesion and invasion.
- Quantification of Adherent Bacteria (Total Cell-Associated):
  - After incubation, gently wash the wells three times with PBS to remove non-adherent bacteria.
  - Lyse the host cells with a solution of 1% Triton X-100 in PBS.
  - Serially dilute the lysate and plate on LB agar plates to determine the number of Colony-Forming Units (CFUs), which represents the total number of cell-associated (adherent and internalized) bacteria.
- Quantification of Internalized Bacteria:
  - After the infection period, wash the wells three times with PBS.
  - Add fresh cell culture medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells, such as gentamicin (e.g., 100 µg/mL), to kill extracellular bacteria.[\[15\]](#)
  - Incubate for 1-2 hours at 37°C.

- Wash the wells again three times with PBS to remove the antibiotic.
- Lyse the cells with 1% Triton X-100 in PBS.
- Serially dilute the lysate and plate on LB agar plates to determine the number of CFUs, which represents the number of internalized bacteria.
- Calculation:
  - Adhesion Efficiency (%) = (Total Cell-Associated CFUs / Initial Inoculum CFUs) x 100
  - Invasion Efficiency (%) = (Internalized CFUs / Total Cell-Associated CFUs) x 100

## Visualization of Signaling Pathways and Experimental Workflows

### Invasin-Mediated Signaling Pathway

The binding of **invasin** to  $\beta 1$  integrins on the host cell surface triggers a signaling cascade that leads to actin cytoskeleton rearrangement and bacterial uptake. Key signaling molecules involved include Focal Adhesion Kinase (FAK) and small GTP-binding proteins of the Rho family.



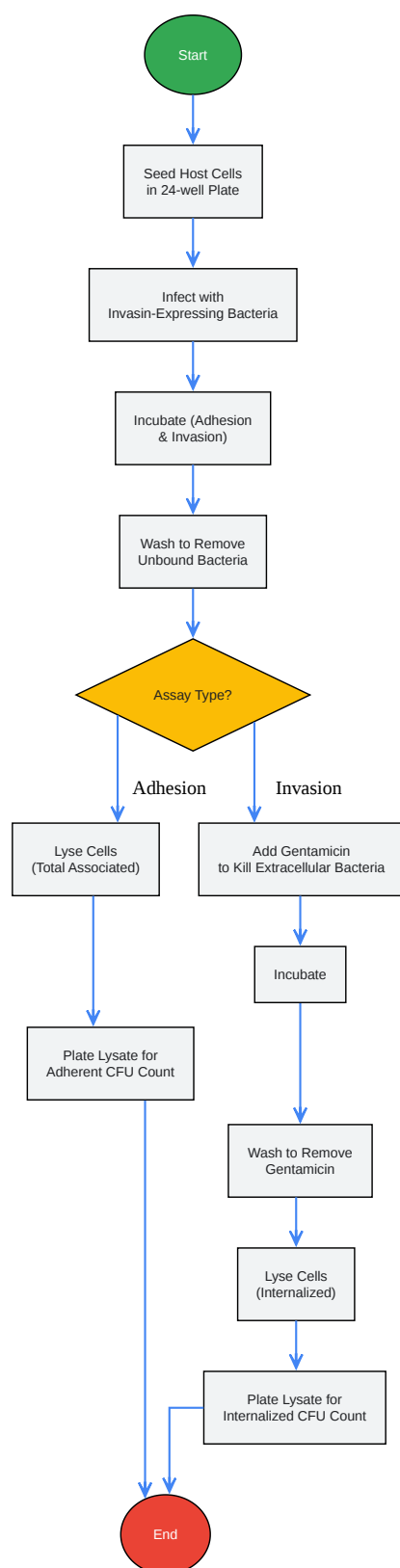
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Caption: **Invasin**-integrin binding activates FAK and Rho GTPases, leading to actin rearrangement and bacterial uptake.

## Experimental Workflow for a Gentamicin Protection Assay

The following diagram illustrates the key steps in a typical gentamicin protection assay to quantify bacterial invasion.





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Caption: Workflow of the gentamicin protection assay to quantify bacterial adhesion and invasion.

## Logical Relationship of Invasin Function

This diagram outlines the logical progression from **invasin** expression to the biological consequence of bacterial entry.



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